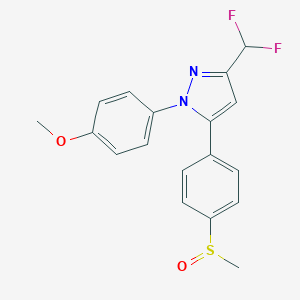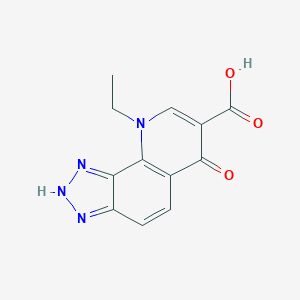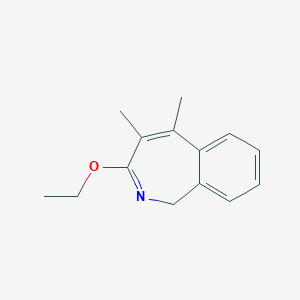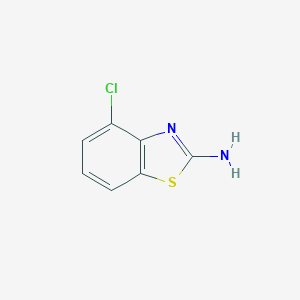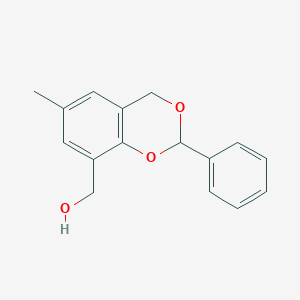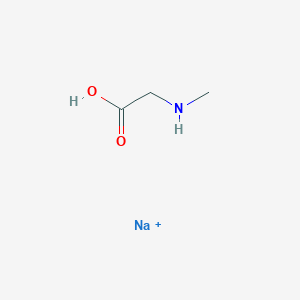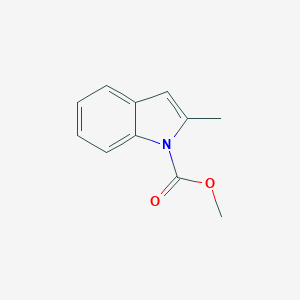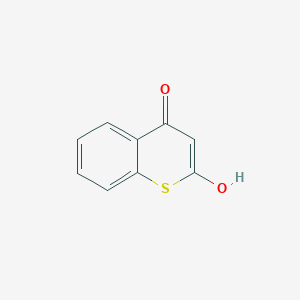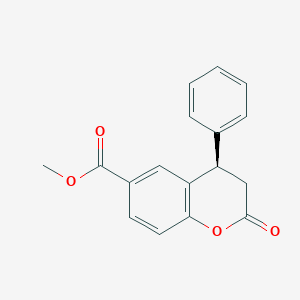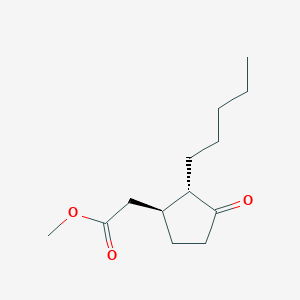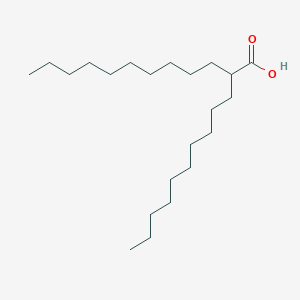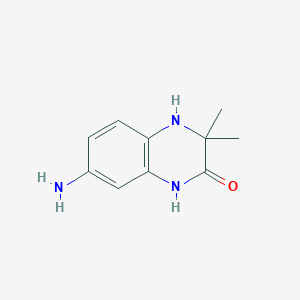
7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one
描述
7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of an amino group and a dihydroquinoxalinone core in this compound makes it a valuable scaffold for the development of new pharmaceuticals and chemical entities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions:
-
Cyclization of 2,3-diaminotoluene with dimethyl acetylenedicarboxylate
Reaction Conditions: The reaction is typically carried out in a solvent such as ethanol or methanol at elevated temperatures (around 80-100°C) for several hours.
Mechanism: The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the quinoxalinone core.
-
Reduction of 7-Nitro-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one
Reaction Conditions: The reduction can be performed using hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents such as tin(II) chloride in hydrochloric acid.
Mechanism: The nitro group is reduced to an amino group, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route and reaction conditions may vary depending on the availability of starting materials and the desired scale of production.
化学反应分析
Types of Reactions
7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
-
Oxidation
Reagents and Conditions: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Products: Oxidation can lead to the formation of quinoxaline derivatives with different functional groups.
-
Reduction
Reagents and Conditions: Reduction can be achieved using hydrogen gas and a palladium catalyst or chemical reducing agents like sodium borohydride.
Products: Reduction can yield dihydroquinoxaline derivatives with altered electronic properties.
-
Substitution
Reagents and Conditions: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.
Products: Substitution reactions can introduce various functional groups onto the quinoxaline core, leading to a wide range of derivatives.
科学研究应用
7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:
-
Medicinal Chemistry
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Anticancer Agents: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells.
-
Biology
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes, making it useful in biochemical studies and drug development.
-
Industry
Material Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.
作用机制
The mechanism of action of 7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The amino group and the quinoxalinone core play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
7-Nitro-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one: A precursor in the synthesis of the amino derivative.
3,3-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one: Lacks the amino group but shares the quinoxalinone core.
Quinoxaline: The parent compound with a simpler structure.
Uniqueness
7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one is unique due to the presence of both an amino group and a dihydroquinoxalinone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
7-amino-3,3-dimethyl-1,4-dihydroquinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-10(2)9(14)12-8-5-6(11)3-4-7(8)13-10/h3-5,13H,11H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAFACFCKALSPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(N1)C=CC(=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



